molecular formula C38H75O10P B116274 PG(16:0/16:0) CAS No. 148466-49-3

PG(16:0/16:0)

Cat. No.: B116274
CAS No.: 148466-49-3
M. Wt: 723 g/mol
InChI Key: BIABMEZBCHDPBV-MPQUPPDSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-Phosphatidyl-Glycerole can be synthesized through the esterification of glycerol with palmitic acid in the presence of a catalyst. The reaction typically involves the use of a dehydrating agent to remove water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of 1,2-Dipalmitoyl-Phosphatidyl-Glycerole often involves the use of enzymatic methods to ensure high specificity and yield. Enzymes such as lipases are used to catalyze the esterification reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-Phosphatidyl-Glycerole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dipalmitoyl-Phosphatidyl-Glycerole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-Phosphatidyl-Glycerole involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with other lipid molecules and proteins within the membrane, affecting various cellular processes. The molecular targets include membrane-bound enzymes and receptors, which can alter signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-Phosphatidylcholine: Another phospholipid with similar fatty acid chains but a different head group.

    1,2-Dipalmitoyl-Phosphatidylethanolamine: Similar structure but with an ethanolamine head group.

    1,2-Dipalmitoyl-Phosphatidylserine: Contains a serine head group instead of glycerol.

Uniqueness

1,2-Dipalmitoyl-Phosphatidyl-Glycerole is unique due to its glycerol head group, which imparts distinct biochemical properties compared to other phospholipids. This uniqueness makes it particularly useful in studies of membrane dynamics and interactions .

Properties

CAS No.

148466-49-3

Molecular Formula

C38H75O10P

Molecular Weight

723 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1

InChI Key

BIABMEZBCHDPBV-MPQUPPDSSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol
1,2-dipalmitoylphosphatidylglycerol
dipalmitoylphosphatidylglycerol
DPPG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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